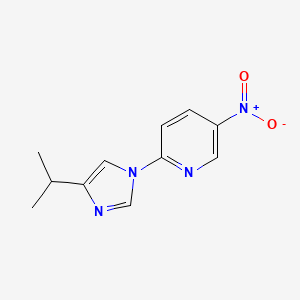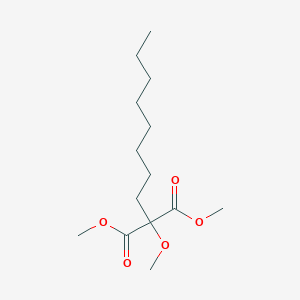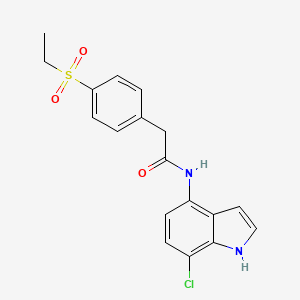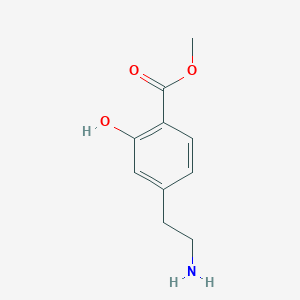
1-(4-Bromophenyl)-3-(chloromethyl)pyridazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-3-(chloromethyl)pyridazin-4-one is an organic compound that belongs to the pyridazinone family Compounds in this family are known for their diverse biological activities and potential applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-3-(chloromethyl)pyridazin-4-one typically involves the following steps:
Formation of the Pyridazinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromophenyl Group: This step may involve a bromination reaction using bromine or a brominating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This may include the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to improve yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-3-(chloromethyl)pyridazin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The bromophenyl group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other bases.
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-(chloromethyl)pyridazin-4-one would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Affecting biochemical pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromophenyl)-3-methylpyridazin-4-one: Similar structure but lacks the chloromethyl group.
1-(4-Chlorophenyl)-3-(chloromethyl)pyridazin-4-one: Similar structure but has a chlorophenyl group instead of a bromophenyl group.
Properties
Molecular Formula |
C11H8BrClN2O |
|---|---|
Molecular Weight |
299.55 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-(chloromethyl)pyridazin-4-one |
InChI |
InChI=1S/C11H8BrClN2O/c12-8-1-3-9(4-2-8)15-6-5-11(16)10(7-13)14-15/h1-6H,7H2 |
InChI Key |
FAHVTWPRAGNNKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=O)C(=N2)CCl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-[4-(Hydroxymethyl)phenoxy]pyridine-3-carbonitrile](/img/structure/B13875322.png)


![N-[3-methyl-5-(1,3-thiazol-5-yl)phenyl]-4-propan-2-yloxypyrimidin-2-amine](/img/structure/B13875331.png)




![[1-[3-(4-Aminophenoxy)propyl]piperidin-4-yl]methanol](/img/structure/B13875357.png)
![Methyl 2-[(5-chloropyridine-2-carbonyl)amino]-4-methylbenzoate](/img/structure/B13875358.png)

